molecular formula C12H17ClN2O2 B1653706 4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1909312-20-4

4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1653706
M. Wt: 256.73
InChI Key: KCJMGPAKKATWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular weight of 293.19 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . The compound is in the form of a powder and is stored at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with various precursors . For instance, a product was obtained from N - (4-methyl-3- ((4- (pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, 4-nitrobenzene sulfonyl chloride, and triethylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many pharmaceuticals . The InChI code for this compound is 1S/C12H16N2O2.2ClH/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6,11H,3-4,7-9H2,(H,15,16);2*1H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound can be analyzed using NMR spectroscopy . The 1H-NMR and 13C NMR data provide valuable information about the chemical shifts of the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 293.19 . More detailed physical and chemical properties may be available in its Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Cancer Treatment Applications

One significant application of 4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is in the development of Aurora kinase inhibitors. These compounds have shown potential in inhibiting Aurora A, a kinase involved in cell division, and thus may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Material Science

This compound has been utilized in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, showcasing its versatility in organic synthesis. These pyridines are key intermediates for further chemical reactions and can lead to the development of novel materials and molecules with unique properties (R. Mekheimer, N. Mohamed, K. Sadek, 1997).

Advanced Material Applications

Further, its derivatives have been studied for their interaction and inhibition effect on mild steel surfaces in corrosive environments. This research offers insights into the compound's potential applications in corrosion inhibition, which is crucial for extending the lifespan of metal structures and components in various industrial settings (M. Jeeva, G. V. Prabhu, M. Boobalan, C. M. Rajesh, 2015).

Crystal Structure Analysis

The crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride (a closely related compound) have been characterized, highlighting the detailed conformation and interactions at the molecular level. Such studies are fundamental in understanding the physical and chemical properties of these compounds, which can lead to the development of new drugs and materials (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Biocatalysis

Innovative methods for synthesizing mono- and disubstituted piperidines and pyrrolidines using 4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride have been explored through biocatalytic cascades. This approach demonstrates the compound's utility in sustainable chemistry, enabling the production of important chiral amines used in pharmaceuticals (Scott P. France, Shahed Hussain, Andrew M Hill, et al., 2016).

Safety And Hazards

The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-methyl-1-pyridin-4-ylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-12(11(15)16)4-8-14(9-5-12)10-2-6-13-7-3-10;/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJMGPAKKATWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride

CAS RN

1909312-20-4
Record name 4-Piperidinecarboxylic acid, 4-methyl-1-(4-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909312-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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